8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
Description
Properties
IUPAC Name |
8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGIVSYMDUSOGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine typically involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide (DMS) complex . Another method involves the use of thionyl chloride for chlorination under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the processes generally involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions
8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can further hydrogenate the compound or reduce other functional groups.
Substitution: The chlorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups .
Scientific Research Applications
8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving receptor binding and signal transduction.
Industry: It is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a selective serotonin 5-HT2C receptor agonist, which plays a crucial role in regulating appetite and mood . The compound’s effects are mediated through the activation of these receptors, leading to downstream signaling pathways that influence physiological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Receptor Selectivity
Benzazepine derivatives exhibit diverse biological activities depending on substituent positions and functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Benzazepine Derivatives
Key Observations :
Substituent Position :
- The chlorine at C8 in Lorcaserin and SCH23390 is critical for receptor binding but diverges in target selectivity. Lorcaserin’s lack of hydroxyl/phenyl groups favors 5-HT2C over dopamine receptors, while SCH23390’s C7-OH and C5-phenyl enhance D1 antagonism .
- Positional Isomerism : SK&F 86466 (Cl at C6) shows D1 antagonism, highlighting how even a single positional change alters activity .
Functional Groups :
Pharmacokinetic and Metabolic Differences
- Lorcaserin : High oral bioavailability (~90%) with extensive hepatic metabolism (CYP2D6-mediated N-carbamoyl glucuronidation). Terminal half-life: ~11 hours .
- SCH23390 : Rapid clearance (t₁/₂ = 2–3 hours in rodents) due to glucuronidation of the C7-OH group .
- SK&F 86466 : Rapid metabolism via N-oxidation (55% of dose in rats) and demethylation; high clearance (191 mL/min/kg in rats) .
Biological Activity
8-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine is a compound within the benzazepine family, notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine is with a molecular weight of 181.66 g/mol. The compound features a seven-membered ring structure that incorporates nitrogen and chlorine atoms, contributing to its unique chemical properties and biological interactions .
The primary biological activity of 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine is attributed to its interaction with serotonin (5-HT) receptors. Specifically, it acts as an agonist for the 5-HT2C receptor, which plays a crucial role in regulating mood and appetite. This interaction can influence various physiological pathways related to central nervous system disorders .
Table 1: Summary of Biological Activities
Lorcaserin: A Clinical Application
One significant application of 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine is in the development of Lorcaserin (8-chloro-1-methyl derivative), which was approved for obesity treatment. Clinical trials demonstrated its efficacy in reducing body weight by selectively activating the 5-HT2C receptor without significantly affecting other serotonin receptors that could lead to adverse effects such as valvulopathy .
Antimicrobial Studies
Research has indicated that derivatives of this compound possess antimicrobial properties. For instance, studies have shown that certain benzazepines exhibit activity against various bacterial strains. The exact mechanisms remain under investigation but are believed to involve disruption of microbial cell function .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions, including cyclization and halogenation. For example, intermediates can be characterized using 1H NMR (e.g., δ 3.9–4.4 ppm for tetrahydrobenzazepine protons) and 13C NMR (e.g., 135 ppm for aromatic carbons) . Purity is assessed via HPLC with relative retention time criteria (e.g., ≤0.5% impurities) .
Q. How does structural modification at the 1-position affect receptor selectivity in benzazepine derivatives?
- Methodological Answer : Substitutions at the 1-position (e.g., methyl or hydroxyl groups) influence receptor binding. For instance, (+)-8-chloro-3-methyl derivatives act as D1 receptor antagonists (e.g., SCH 23390), while 1-methyl derivatives like lorcaserin target 5-HT2C receptors . Radioligand binding assays (e.g., using [³H]-SCH 23390) are critical for assessing selectivity.
Q. What analytical techniques are recommended for impurity profiling during synthesis?
- Methodological Answer : Pharmacopeial standards (e.g., USP) require HPLC with UV detection, where impurities are quantified against reference peaks. For example, t-butyl esters and cyclohexyl derivatives are monitored at relative retention times of 1.8 and 2.1, respectively, with total impurities ≤2.0% .
Advanced Research Questions
Q. How do polymorphic forms of benzazepine derivatives impact physicochemical properties?
- Methodological Answer : Polymorphs (e.g., hydrochloride salts) are characterized via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) . For instance, distinct melting points and solubility profiles (e.g., in polar solvents) are critical for bioavailability studies .
Q. What discrepancies exist between in vitro and in vivo efficacy data for 5-HT2C agonists like lorcaserin?
- Methodological Answer : While in vitro assays (e.g., cAMP inhibition) show high 5-HT2C affinity (Ki < 15 nM), in vivo models may reveal off-target effects (e.g., cardiac valvulopathy in rats). Echocardiographic monitoring in phase 3 trials is essential to validate safety .
Q. What strategies optimize enantiomeric purity in chiral benzazepine synthesis?
- Methodological Answer : Chiral chromatography (e.g., using amylose-based columns) or asymmetric catalysis (e.g., Rhodium-catalyzed hydrogenation) can achieve >97% enantiomeric excess. For example, (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine is isolated via chiral resolution .
Q. How do substituents on the benzazepine core influence metabolic stability?
- Methodological Answer : Electron-withdrawing groups (e.g., Cl at position 8) reduce hepatic clearance. In vitro microsomal assays (human liver microsomes) and LC-MS/MS analysis of metabolites (e.g., hydroxylated derivatives) are used to assess stability .
Contradictions and Limitations
- Synthetic Routes : describes polymorph preparation via recrystallization, while uses acylation under basic conditions, highlighting methodological variability .
- Receptor Selectivity : Lorcaserin’s 5-HT2C selectivity in vitro () contrasts with off-target effects in vivo (e.g., valvulopathy), necessitating rigorous preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
